molecular formula C13H14N2OS B2721477 N-(4,5-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 864860-81-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2721477
CAS No.: 864860-81-1
M. Wt: 246.33
InChI Key: PBPGQXFBHXYTTM-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Biological Effects and Applications of Thiazole Derivatives

Thiazole derivatives have been extensively studied due to their wide range of biological activities. These compounds are recognized for their versatility in drug development, offering potential as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor agents. Their structural diversity allows for the targeting of various biochemical pathways, contributing significantly to medicinal chemistry and pharmacology.

Thiazole Derivatives as Antitumor Agents

One notable area of application for thiazole derivatives is in the development of antitumor and cytotoxic drugs. These compounds have been shown to modulate enzymes related to metabolism, presenting a promising approach for cancer therapy. The specificity of enzyme targets, combined with the potential for reduced side effects, highlights the therapeutic value of thiazole derivatives in oncology. The structural basis for their activity involves interactions with cellular targets that influence cancer cell proliferation and survival, demonstrating the importance of thiazole scaffolds in drug discovery (Leoni et al., 2014; Leoni et al., 2014).

Future Directions

The development of new thiazole derivatives with improved biological activities and lesser side effects is an active area of research . These compounds have potential applications in the treatment of various diseases, including infectious diseases and cancer .

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.

Mode of Action

It is known that benzothiazole derivatives can inhibit the growth of microorganisms by interfering with their metabolic processes

Biochemical Pathways

Benzothiazole derivatives have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in immune response and neurotransmission, respectively.

Result of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also have antimicrobial effects.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-7-3-6-10-11(8(7)2)14-13(17-10)15-12(16)9-4-5-9/h3,6,9H,4-5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPGQXFBHXYTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321537
Record name N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

864860-81-1
Record name N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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